Unveiling CVT-2514: A Technical Guide to the Primary Metabolite of Ranolazine
Unveiling CVT-2514: A Technical Guide to the Primary Metabolite of Ranolazine
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department]
[Date]
Abstract
Ranolazine, an antianginal agent with a unique mechanism of action, undergoes extensive metabolism, giving rise to a number of pharmacologically active and inactive derivatives. Among these, CVT-2514, or O-desmethyl ranolazine, emerges as a principal metabolite. A comprehensive understanding of its formation, pharmacological profile, and clinical relevance is paramount for a complete picture of ranolazine's disposition and activity in the body. This in-depth technical guide provides a thorough exploration of CVT-2514, from its biotransformation and chemical properties to detailed analytical methodologies for its quantification. We delve into its known pharmacological effects, offering a resource for researchers and drug development professionals engaged in the study of ranolazine and its metabolic pathways.
Introduction: The Significance of Metabolite Profiling in Drug Development
The journey of a drug through the human body is a complex process of absorption, distribution, metabolism, and excretion (ADME). Metabolism, in particular, plays a pivotal role in determining a drug's efficacy, duration of action, and potential for adverse effects. The study of drug metabolites is, therefore, not merely an academic exercise but a critical component of drug development and regulatory assessment. Understanding the pharmacological activity and pharmacokinetic profile of major metabolites is essential for predicting the overall clinical performance of a parent drug.
Ranolazine, marketed for the treatment of chronic stable angina, is a prime example of a drug with a complex metabolic profile.[1][2] It is extensively metabolized in the liver, with numerous metabolites identified in plasma and urine.[3] This guide focuses on CVT-2514, one of the most significant metabolites of ranolazine, providing a detailed technical overview for the scientific community.
Biotransformation of Ranolazine to CVT-2514
CVT-2514, chemically identified as N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide, is the product of O-demethylation of the parent ranolazine molecule.[4][5]
The Central Role of Cytochrome P450 3A4 (CYP3A4)
The biotransformation of ranolazine to CVT-2514 is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system, located predominantly in the liver and intestine.[1][3] A minor contribution to this metabolic pathway is also attributed to CYP2D6.[6][7] The O-demethylation reaction involves the removal of a methyl group from the methoxyphenoxy moiety of ranolazine.
This metabolic pathway is of significant clinical interest due to the high potential for drug-drug interactions. Co-administration of ranolazine with potent inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of both the parent drug and its metabolites, including CVT-2514, potentially impacting efficacy and safety.[1]
Caption: Metabolic pathway of ranolazine to CVT-2514.
Physicochemical and Pharmacokinetic Profile of CVT-2514
A thorough understanding of the physicochemical and pharmacokinetic properties of CVT-2514 is essential for interpreting its biological activity and contribution to the overall effects of ranolazine.
| Property | Value | Source |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | [4][5] |
| Synonyms | O-desmethyl ranolazine, RS-88390 | [4][8] |
| CAS Number | 172430-45-4 | [5] |
| Molecular Formula | C23H31N3O4 | [4] |
| Molecular Weight | 413.52 g/mol | [4] |
| Plasma Protein Binding | 70-75% (concentration-independent) | [9] |
CVT-2514 is one of the four most abundant metabolites of ranolazine found in plasma.[8] Its pharmacokinetic profile is intrinsically linked to the metabolism of the parent drug.
Pharmacological Activity of CVT-2514
The pharmacological activity of drug metabolites can range from being inert to possessing a potency comparable to or even greater than the parent compound. Elucidating the activity of CVT-2514 is crucial for understanding the complete pharmacological spectrum of ranolazine administration.
Anti-Myocardial Ischemic Effects
A key study that involved the chemical synthesis of CVT-2514 and other principal metabolites of ranolazine evaluated their effects on isoprenaline-induced myocardial ischemia in mice.[10] The findings of this research indicated that while other metabolites like CVT-2738 and CVT-2513 demonstrated protective effects, the activity of CVT-2514 was less potent than that of ranolazine.[8][10]
Clinical Significance of CVT-2514
The clinical relevance of CVT-2514 is an area of ongoing investigation. As a major circulating metabolite, its contribution to both the therapeutic efficacy and the adverse effect profile of ranolazine warrants careful consideration.
While direct evidence linking CVT-2514 to specific clinical outcomes is limited, its presence at significant concentrations in plasma suggests it may contribute to the overall pharmacological effect of ranolazine, albeit to a lesser extent than the parent drug.[8] Further research is needed to delineate the precise role of CVT-2514 in the clinical setting, including its potential impact on cardiac electrophysiology and its interaction with other medications.
Experimental Protocols: Quantification of CVT-2514 in Biological Matrices
Accurate and reliable quantification of CVT-2514 in biological samples, primarily plasma, is fundamental for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity.[11][12][13]
Representative LC-MS/MS Protocol for CVT-2514 Quantification
The following protocol is a representative methodology synthesized from established practices for the analysis of ranolazine and its metabolites.[11][12][13] Researchers should validate this method according to regulatory guidelines before implementation.
Step 1: Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing a suitable internal standard.
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Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Step 2: Chromatographic Separation (UPLC/HPLC)
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Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically suitable.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Flow Rate: 0.4 mL/min.
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Gradient Elution:
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0-0.5 min: 10% B
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0.5-2.5 min: 10-90% B (linear gradient)
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2.5-3.0 min: 90% B
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3.0-3.1 min: 90-10% B (linear gradient)
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3.1-4.0 min: 10% B (re-equilibration)
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-
Injection Volume: 5 µL.
Step 3: Mass Spectrometric Detection (Tandem Quadrupole MS)
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
-
CVT-2514: The precursor ion will be the protonated molecule [M+H]+. The specific product ions for quantification and qualification need to be determined by direct infusion of a CVT-2514 standard.
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Internal Standard: MRM transition for the selected internal standard.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and collision energy for maximum signal intensity.
Step 4: Data Analysis
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
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Determine the concentration of CVT-2514 in the quality control and unknown samples by interpolation from the calibration curve.
Caption: Workflow for the quantification of CVT-2514 in plasma.
Conclusion and Future Directions
CVT-2514 stands as a pivotal metabolite in the disposition of ranolazine. Its formation via CYP3A4-mediated O-demethylation underscores the importance of considering drug-drug interactions when prescribing ranolazine. While current evidence suggests that CVT-2514 is pharmacologically active but less potent than its parent compound, a significant knowledge gap remains concerning its quantitative pharmacological profile.
Future research should prioritize the determination of IC50 and Ki values for CVT-2514 against relevant biological targets to precisely define its potency. Furthermore, dedicated clinical studies are warranted to elucidate the specific contribution of CVT-2514 to the overall therapeutic and adverse effects of ranolazine. A deeper understanding of this major metabolite will undoubtedly contribute to the safer and more effective use of ranolazine in the management of chronic angina.
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